molecular formula C31H20O11 B1259478 Ridiculuflavone B

Ridiculuflavone B

货号: B1259478
分子量: 568.5 g/mol
InChI 键: OWXHLGFCBRPTAG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ridiculuflavone B is a naturally occurring biflavonoid isolated from the leaves of Aristolochia ridicula, a plant species traditionally studied for its bioactive secondary metabolites. Structurally, it is identified as 3''',4',4''',5'',7,7''-hexahydroxy-5-methoxy-3,6''-biflavone (molecular formula: C₃₁H₂₀O₁₁; molecular weight: 568.50 g/mol). It exists as a yellow crystalline solid with a melting point of 224.1–225.7°C and a specific optical rotation of [α]D²⁰ = +18.2° (c = 0.10, MeOH) . Its biflavonoid structure consists of two flavonoid moieties linked via a 3,6''-bond, distinguishing it from other biflavonoids with alternative linkage patterns.

属性

分子式

C31H20O11

分子量

568.5 g/mol

IUPAC 名称

3-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-6-yl]-7-hydroxy-2-(4-hydroxyphenyl)-5-methoxychromen-4-one

InChI

InChI=1S/C31H20O11/c1-40-22-9-16(33)10-23-27(22)30(39)28(31(42-23)13-2-5-15(32)6-3-13)26-20(37)12-24-25(29(26)38)19(36)11-21(41-24)14-4-7-17(34)18(35)8-14/h2-12,32-35,37-38H,1H3

InChI 键

OWXHLGFCBRPTAG-UHFFFAOYSA-N

规范 SMILES

COC1=CC(=CC2=C1C(=O)C(=C(O2)C3=CC=C(C=C3)O)C4=C(C5=C(C=C4O)OC(=CC5=O)C6=CC(=C(C=C6)O)O)O)O

同义词

ridiculuflavone B

产品来源

United States

相似化合物的比较

Structural and Physicochemical Comparisons

The table below highlights key differences and similarities between Ridiculuflavone B and structurally related biflavonoids:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Source Melting Point (°C) Optical Rotation [α]D²⁰
This compound C₃₁H₂₀O₁₁ 568.50 4',4''',5'',7,7''-hexahydroxy-5-methoxy A. ridicula (leaf) 224.1–225.7 +18.2° (c = 0.10, MeOH)
Ridiculuflavone A C₃₀H₁₈O₁₁ 554.47 3''',4',4''',5,5'',7,7''-heptahydroxy A. ridicula (leaf) 230.5–232.2 +47.9° (c = 0.046, MeOH)
Robustaflavone C₃₀H₁₈O₁₀ 522.45 4',7-dihydroxy-3,8''-biflavone Selaginella spp. 260–262 Not reported
Isoginkgetin C₃₂H₂₂O₁₀ 566.51 4',7-dihydroxy-3,8''-biflavone with methoxy Ginkgo biloba 245–247 +14.5° (c = 0.05, CHCl₃)

Key Observations :

  • Linkage Patterns : this compound’s 3,6''-bond contrasts with Robustaflavone’s 3,8''-bond and Isoginkgetin’s 3,8''-bond with additional methoxy groups .
  • Substituents : The 5-methoxy group in this compound differentiates it from Ridiculuflavone A, which lacks methoxy groups but has an additional hydroxyl group at the 3''' position. This substitution may influence solubility and membrane permeability .
  • Optical Activity: this compound’s lower optical rotation compared to Ridiculuflavone A suggests stereochemical differences in their flavonoid subunits .
Pharmacological and Functional Comparisons
  • Ridiculuflavone A : Demonstrated moderate cytotoxicity against human cancer cell lines (e.g., HepG2, IC₅₀ = 12.5 µM) due to its hydroxyl-rich structure, which enhances free radical scavenging .
  • Robustaflavone : Exhibits antiviral activity against hepatitis B virus (HBV) by inhibiting viral DNA replication (EC₅₀ = 3.2 µM) .
  • Isoginkgetin: Known for neuroprotective effects via inhibition of amyloid-beta aggregation (IC₅₀ = 8.7 µM) .

常见问题

Q. What are the key spectroscopic markers and chromatographic methods for identifying Ridiculuflavone B in plant extracts?

this compound (C31H20O11) is characterized by its molecular weight (568.50 g/mol), melting point (224.1–225.7°C), and specific optical rotation ([α]D²⁵ = +18.2° in MeOH). Key spectroscopic identifiers include UV-Vis absorption bands for biflavonoids (e.g., ~270 nm and ~340 nm) and distinct NMR signals for methoxy (-OCH3) and hydroxyl (-OH) groups. Chromatographic separation via reverse-phase HPLC with UV detection at 254 nm is recommended, using a C18 column and gradient elution (e.g., acetonitrile/water with 0.1% formic acid). Cross-validate purity using mass spectrometry (ESI-MS) for [M+H]+ ion at m/z 569.5 .

Q. How can researchers ensure reproducibility in isolating this compound from Aristolochia ridicula?

Standardize extraction protocols by documenting solvent ratios (e.g., methanol:water 70:30), extraction time (≥48 hours), and temperature (25°C). Include centrifugal partition chromatography (CPC) or preparative TLC for purification. Report yield percentages and purity metrics (e.g., ≥95% by HPLC). Reference the original isolation parameters from Zhou et al. (2011), including plant part (leaf) and geographical source .

Q. What are the minimum analytical requirements for confirming this compound’s structural identity in new studies?

Provide ¹H/¹³C NMR assignments for all protons/carbons, emphasizing the biflavonoid linkage (C3–C6''). Include HSQC, HMBC, and COSY correlations to confirm planar structure. High-resolution mass spectrometry (HRMS) must match the theoretical mass (C31H20O11, ±2 ppm). Compare optical rotation values with literature ([α]D²⁵ = +18.2°) to rule out enantiomeric impurities .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported pharmacological activities of this compound?

Discrepancies in bioactivity data (e.g., antioxidant vs. cytotoxic effects) may arise from assay conditions (e.g., cell lines, concentration ranges). Conduct dose-response studies across multiple models (e.g., RAW 264.7 macrophages for anti-inflammatory assays, HepG2 for cytotoxicity). Use positive controls (e.g., quercetin for antioxidant activity) and validate results with orthogonal assays (e.g., DPPH radical scavenging and SOD inhibition). Address confounding variables like solvent effects (e.g., DMSO concentration ≤0.1%) .

Q. What methodological considerations are critical for synthesizing this compound analogs with improved bioavailability?

Optimize synthetic routes using regioselective protection/deprotection of hydroxyl groups. Employ microwave-assisted synthesis to reduce reaction time. Assess logP and solubility via shake-flask method or HPLC-derived hydrophobicity indices. Validate metabolic stability using liver microsome assays (e.g., human CYP450 isoforms) and compare with parent compound .

Q. How can conflicting data on this compound’s mechanism of action be systematically addressed?

Apply multi-omics approaches: transcriptomics (RNA-seq) to identify differentially expressed genes and proteomics (LC-MS/MS) to map protein interaction networks. Use molecular docking to predict binding affinities for targets like NF-κB or PI3K/Akt. Replicate findings in knockout cell lines (e.g., CRISPR-Cas9-modified models) to confirm target specificity .

Q. What strategies enhance the rigor of in vivo studies evaluating this compound’s therapeutic potential?

Follow ARRIVE guidelines for animal studies: include sample size justification (power analysis), randomization, and blinding. Measure pharmacokinetic parameters (Cmax, Tmax, AUC) via LC-MS/MS in plasma/tissue homogenates. Use disease-specific models (e.g., DSS-induced colitis for anti-inflammatory testing) and histopathological validation. Disclose all data in supplementary materials, including raw numerical datasets .

Methodological & Ethical Considerations

What frameworks are recommended for formulating hypothesis-driven research questions on this compound?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:

  • Feasible: "Does this compound inhibit COX-2 at physiologically achievable concentrations (IC50 ≤10 μM)?"
  • Novel: "How does the methoxy group at C5 influence its binding affinity compared to Ridiculuflavone A?" Use PICO (Population, Intervention, Comparison, Outcome) for clinical relevance: "In murine models of neurodegeneration (P), does oral this compound (I) outperform resveratrol (C) in reducing amyloid-beta plaques (O)?" .

Q. How should researchers address ethical gaps in studies involving this compound’s toxicity profiling?

Adhere to institutional review board (IRB) protocols for human cell line use (e.g., informed consent for primary cells). For animal studies, justify species choice and minimize sample sizes via sequential sampling. Disclose conflicts of interest, particularly if funded by entities with commercial stakes in flavonoid derivatives .

Q. What are best practices for integrating negative or inconclusive data on this compound into publications?

Report all results, including failed experiments (e.g., lack of activity in anticipated assays), in supplementary materials. Use the "Results and Discussion" section to contextualize contradictions (e.g., solubility-limited bioavailability). Cite analogous challenges in biflavonoid research to strengthen transparency .

Data Presentation & Peer Review

Q. How should researchers structure the "Experimental" section to meet journal standards for this compound studies?

Follow Beilstein Journal guidelines:

  • Detail synthetic procedures (reagents, temperatures, yields).
  • Provide spectral data as supplementary files (e.g., NMR FID files).
  • For biological assays, include IC50 calculations (e.g., GraphPad Prism curve-fitting methods).
    Limit main text to critical data (≤5 compounds) and reference prior isolation methods .

Q. What are common pitfalls in interpreting mass spectrometry data for this compound metabolites?

Avoid misannotation of adducts (e.g., [M+Na]+ vs. [M+H]+). Use MS/MS fragmentation libraries (e.g., GNPS) to distinguish isobaric compounds. Validate metabolite identities with synthetic standards and isotopic labeling .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。